4-{[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide
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Overview
Description
4-({2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound with a unique structure that includes a tetrahydroquinazoline core, a trimethylphenyl group, and a furan ring
Preparation Methods
The synthesis of 4-({2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE can be achieved through multiple synthetic routes. One common method involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one as a starting material. The synthesis typically involves the following steps:
- Formation of an acylketene intermediate.
- Intramolecular trapping of the acylketene by an internal hydroxy group to form the tetrahydroquinazoline ring.
- Installation of the trimethylphenyl group via a DMAP-CaCl2-mediated O- to C-acyl migration reaction.
- Introduction of the furan ring through a photo-induced double bromination reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups in the tetrahydroquinazoline core can be reduced to form alcohol derivatives.
Scientific Research Applications
4-({2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: Its interactions with biological macromolecules are studied to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrahydroquinazoline core can interact with enzymes and receptors, modulating their activity. The trimethylphenyl group enhances the compound’s binding affinity, while the furan ring contributes to its overall stability and reactivity. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar compounds include:
2,4,6-TRIMETHYLPHENYL ISOTHIOCYANATE: Shares the trimethylphenyl group but differs in its functional groups and overall structure.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains a similar aromatic core but with different substituents and applications.
Ruthenium,[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine): Another compound with a trimethylphenyl group, used in catalysis.
These comparisons highlight the unique combination of structural features and functional groups in 4-({2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE, which contribute to its distinct properties and applications.
Properties
Molecular Formula |
C31H29N3O4 |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
4-[[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C31H29N3O4/c1-20-15-21(2)27(22(3)16-20)19-33-28-9-5-4-8-26(28)30(36)34(31(33)37)18-23-10-12-24(13-11-23)29(35)32-17-25-7-6-14-38-25/h4-16H,17-19H2,1-3H3,(H,32,35) |
InChI Key |
NLBKJZLRDJCAOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)C |
Origin of Product |
United States |
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